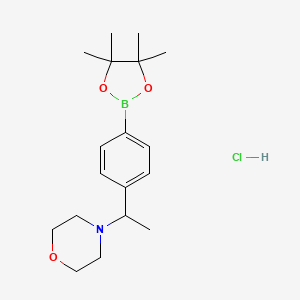
4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)morpholin-hydrochlorid
Übersicht
Beschreibung
4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)morpholine hydrochloride is a useful research compound. Its molecular formula is C18H29BClNO3 and its molecular weight is 353.7 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)morpholine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)morpholine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)morpholine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung ist ein Boronsäurederivat, das ein entscheidendes Reagenz in der organischen Synthese ist, insbesondere bei Suzuki-Kupplungsreaktionen . Diese Reaktionen werden zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen verschiedenen organischen Gruppen verwendet, was diese Verbindung wertvoll für die Konstruktion komplexer organischer Moleküle macht.
Medizinische Chemie
In der medizinischen Chemie bietet der Morpholinring der Verbindung ein vielseitiges Gerüst, das modifiziert werden kann, um eine Vielzahl pharmakologisch aktiver Moleküle zu erzeugen . Dies macht es zu einem Ausgangspunkt für die Synthese potenzieller Medikamentenkandidaten.
Materialwissenschaften
Die Tetramethyldioxaborolan-Gruppe kann verwendet werden, um Bor in Polymere und andere Materialien einzubringen . Dies kann Materialeigenschaften wie thermische Stabilität, Flammschutzmittel und elektrische Leitfähigkeit verbessern.
Katalyse
Boronsäuren und ihre Derivate sind dafür bekannt, als Katalysatoren oder Cokatalysatoren in verschiedenen chemischen Reaktionen zu wirken . Diese Verbindung könnte potenziell zur Katalyse organischer Umwandlungen verwendet werden, wodurch die Reaktionsausbeute erhöht wird.
Analyse der chemischen Stabilität
Die Molekülstruktur der Verbindung ermöglicht die Untersuchung ihrer chemischen Stabilität durch computergestützte Methoden wie die Dichtefunktionaltheorie (DFT) . Dies kann Aufschluss über ihre Reaktivität und Stabilität unter verschiedenen Bedingungen geben.
Kristallographie
Die Verbindung kann verwendet werden, um Kristalle zu züchten, die für die Röntgenkristallographie geeignet sind . Diese Technik hilft, die dreidimensionale Struktur von Molekülen zu bestimmen, was für das Verständnis ihrer Funktion und Interaktion mit anderen Molekülen unerlässlich ist.
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for boron-containing compounds .
Mode of Action
Based on its structural similarity to other boron-containing compounds, it may bind to its target proteins or enzymes and modulate their activity .
Biochemical Pathways
The compound may be involved in various biochemical pathways depending on its target. Without specific target information, it’s challenging to predict the exact pathways it affects .
Pharmacokinetics
Its solubility in organic solvents suggests it may have good bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound is stable under dry conditions but may hydrolyze in a humid environment .
Eigenschaften
IUPAC Name |
4-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO3.ClH/c1-14(20-10-12-21-13-11-20)15-6-8-16(9-7-15)19-22-17(2,3)18(4,5)23-19;/h6-9,14H,10-13H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPAEWWOVCJFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)N3CCOCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine](/img/structure/B1407315.png)
![4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1407317.png)

![Pyrazolo[1,5-a]pyridine-3-sulfonyl chloride](/img/structure/B1407319.png)
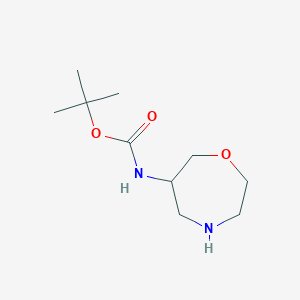

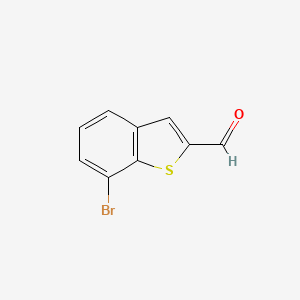
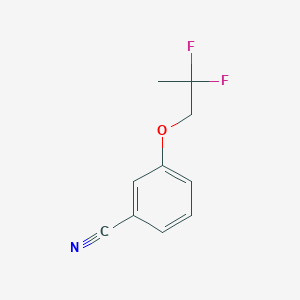
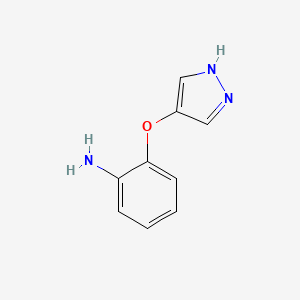


![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1407333.png)

